sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate
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Overview
Description
Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique spiro structure, which consists of a dioxaspirodecane ring system with an amino group and a carboxylate group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 1,4-dioxaspiro[4.5]decane with an amino group donor and a carboxylate group donor in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and scalability. Key parameters, such as reaction time, reagent concentration, and purification methods, are carefully controlled to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions include oxo derivatives, reduced alcohols or aldehydes, and substituted amino derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
Sodium 8-amino-1,4-dioxaspiro[4
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a drug candidate for the treatment of various diseases, including infections and cancer.
Industry: The compound is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound has a similar spiro structure but with a hydroxy group instead of an amino group.
8-Amino-1,4-dioxaspiro[4.5]-decane-8-carbonitrile: This compound features a nitrile group instead of a carboxylate group.
Uniqueness
Sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its combination of an amino group and a carboxylate group within the spiro structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2179361-72-7 |
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Molecular Formula |
C9H14NNaO4 |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
sodium;8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1 |
InChI Key |
RJWSHUWMLOVFEF-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2(CCC1(C(=O)[O-])N)OCCO2.[Na+] |
Purity |
95 |
Origin of Product |
United States |
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